

Technical Guide: NH₂-PEG5-C1-Boc for PROTAC Development

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Compound of Interest

Compound Name: NH₂-PEG5-C1-Boc

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This technical guide provides an in-depth overview of the chemical properties of **NH₂-PEG5-C1-Boc**, a widely utilized polyethylene glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, provides a generalized experimental protocol for its application in PROTAC synthesis, and illustrates the synthetic workflow.

Core Compound Data

The quantitative data for **NH₂-PEG5-C1-Boc** is summarized in the table below, providing a clear reference for its molecular specifications.

Property	Value	Citation
Molecular Weight	351.44 g/mol	[1]
Chemical Formula	C ₁₅ H ₃₁ NO ₇	
SMILES	O=C(OC(C) (C)C)COCCOCCOCCOCCOC CN	[1]
CAS Number	2231845-67-1	[1]
Solubility	10 mM in DMSO	[1]
Primary Use	PROTAC Linker	[1]

Application in PROTAC Synthesis: A Generalized Experimental Protocol

NH2-PEG5-C1-Boc serves as a flexible linker to connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The following protocol describes a general methodology for the synthesis of a PROTAC utilizing this linker. Specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Objective: To synthesize a heterobifunctional PROTAC by coupling a POI ligand and an E3 ligase ligand using the **NH2-PEG5-C1-Boc** linker.

Materials:

- **NH2-PEG5-C1-Boc**
- POI ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)
- E3 ligase ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)
- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- Tertiary amine base (e.g., DIPEA)

- Anhydrous organic solvent (e.g., DMF, DCM)
- Acid for Boc deprotection (e.g., TFA in DCM)
- Purification supplies (e.g., HPLC, silica gel for chromatography)

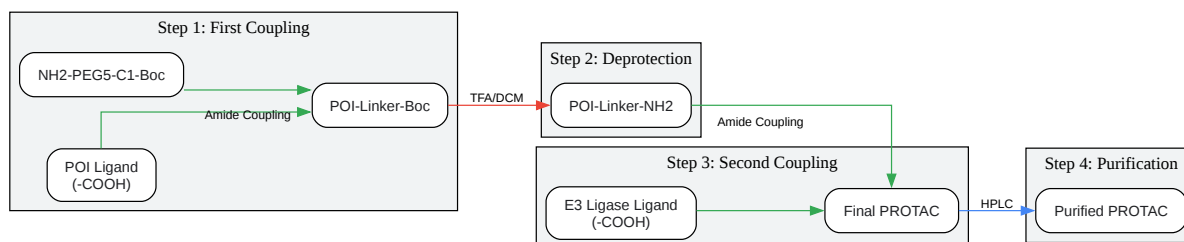
Methodology:

- Activation of the First Ligand:
 - Dissolve the POI ligand (containing a carboxylic acid) in an anhydrous solvent.
 - Add an amide coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA) to the solution to activate the carboxylic acid.
 - Stir the reaction mixture at room temperature for a specified time to ensure complete activation.
- Coupling with **NH2-PEG5-C1-Boc**:
 - To the activated POI ligand solution, add a solution of **NH2-PEG5-C1-Boc** in the same anhydrous solvent.
 - Allow the reaction to proceed, typically for several hours to overnight, to form an amide bond between the POI ligand and the amine group of the PEG linker.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
 - Upon completion, purify the resulting intermediate (POI-Linker-Boc) using column chromatography or preparative HPLC.
- Boc Deprotection:
 - Dissolve the purified POI-Linker-Boc intermediate in a suitable solvent (e.g., DCM).
 - Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the other end of the PEG linker, exposing a primary amine.

- Stir the reaction at room temperature for a designated period.
- Remove the solvent and excess acid under reduced pressure.
- Coupling with the Second Ligand:
 - In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in step 1.
 - Add the deprotected POI-Linker-NH₂ intermediate to the activated E3 ligase ligand solution.
 - Allow the final coupling reaction to proceed to form the complete PROTAC molecule.
- Final Purification:
 - Purify the final PROTAC product using preparative HPLC to obtain a highly pure compound.
 - Characterize the final product using analytical techniques such as NMR and high-resolution mass spectrometry to confirm its identity and purity.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of a PROTAC molecule using a bifunctional linker like **NH₂-PEG5-C1-Boc**.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides foundational information for the use of **NH2-PEG5-C1-Boc** in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to consult peer-reviewed literature for specific applications and further optimization of the described methodologies.

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References

- 1. researchgate.net [researchgate.net]
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